Cas no 57946-90-4 (2-BROMO-4-METHANESULFONYLANILINE)

2-Bromo-4-methanesulfonylaniline is a brominated aniline derivative featuring a methanesulfonyl substituent at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and methanesulfonyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture. Proper storage and handling are recommended to maintain stability and reactivity.
2-BROMO-4-METHANESULFONYLANILINE structure
57946-90-4 structure
商品名:2-BROMO-4-METHANESULFONYLANILINE
CAS番号:57946-90-4
MF:C7H8BrNO2S
メガワット:250.112919807434
CID:2102338
PubChem ID:20134402

2-BROMO-4-METHANESULFONYLANILINE 化学的及び物理的性質

名前と識別子

    • 2-BROMO-4-METHANESULFONYLANILINE
    • 2-bromo-4-(methylsulfonyl)Benzenamine
    • FS-5257
    • 2-bromo-4-(methylsulfonyl) aniline
    • EN300-51962
    • SCHEMBL10694524
    • SY174004
    • 2-bromo-4-methylsulfonylaniline
    • AKOS026670751
    • 2-Bromo-4-(methylsulfonyl)aniline
    • DA-26875
    • G29524
    • 2-bromo-4-(methlsulfonyl)aniline
    • MFCD09800837
    • 57946-90-4
    • BZKULEPZXDVWPQ-UHFFFAOYSA-N
    • 2-bromo-4-methylsulfonylaniline, AldrichCPR
    • CS-0128074
    • Z733879290
    • 2-bromo-4-methanesulfonylaniline
    • 837-217-2
    • HCA94690
    • MDL: MFCD09800837
    • インチ: InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
    • InChIKey: BZKULEPZXDVWPQ-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=O)C1=CC(=C(C=C1)N)Br

計算された属性

  • せいみつぶんしりょう: 248.94591g/mol
  • どういたいしつりょう: 248.94591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-BROMO-4-METHANESULFONYLANILINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198714-500mg
2-Bromo-4-(methylsulfonyl)aniline
57946-90-4 95+%
500mg
¥2106.00 2024-05-08
Enamine
EN300-51962-0.25g
2-bromo-4-methanesulfonylaniline
57946-90-4 95.0%
0.25g
$41.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198714-5g
2-Bromo-4-(methylsulfonyl)aniline
57946-90-4 95+%
5g
¥9021.00 2024-05-08
Enamine
EN300-51962-2.5g
2-bromo-4-methanesulfonylaniline
57946-90-4 95.0%
2.5g
$157.0 2025-02-20
Fluorochem
035181-1g
2-Bromo-4-(methylsulfonyl)aniline
57946-90-4 95%
1g
£55.00 2022-02-28
Aaron
AR00EM2W-250mg
2-bromo-4-(methylsulfonyl)benzenamine
57946-90-4 95%
250mg
$82.00 2025-01-24
Aaron
AR00EM2W-500mg
2-bromo-4-(methylsulfonyl)benzenamine
57946-90-4 95%
500mg
$113.00 2025-01-24
1PlusChem
1P00ELUK-1g
2-bromo-4-(methylsulfonyl)benzenamine
57946-90-4 95%
1g
$117.00 2025-02-27
1PlusChem
1P00ELUK-5g
2-bromo-4-(methylsulfonyl)benzenamine
57946-90-4 95%
5g
$343.00 2025-02-27
A2B Chem LLC
AG80700-25g
2-Bromo-4-(Methylsulfonyl)aniline
57946-90-4 95%
25g
$1095.00 2023-12-30

2-BROMO-4-METHANESULFONYLANILINE 関連文献

2-BROMO-4-METHANESULFONYLANILINEに関する追加情報

Professional Introduction to 2-Bromo-4-Methanesulfonylaniline (CAS No. 57946-90-4)

2-Bromo-4-methanesulfonylaniline is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications. With the CAS number 57946-90-4, this compound is recognized for its unique structural properties and potential utility in various synthetic pathways. The presence of both bromine and methanesulfonyl groups in its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals.

The compound's significance is further underscored by its role as a building block in medicinal chemistry. Researchers have leveraged the reactivity of 2-bromo-4-methanesulfonylaniline to develop novel heterocyclic compounds, which are known for their broad spectrum of biological activities. Recent studies have highlighted its potential in the synthesis of kinase inhibitors, a class of drugs that plays a crucial role in treating cancers and inflammatory diseases. The bromine atom, in particular, provides a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

In addition to its pharmaceutical applications, 2-bromo-4-methanesulfonylaniline has found utility in materials science. Its ability to act as a precursor for more complex polymers and coatings has been explored, with researchers investigating its potential in creating advanced materials with enhanced durability and functionality. The methanesulfonyl group contributes to the compound's stability, making it an attractive candidate for industrial processes where chemical resistance is paramount.

The synthesis of 2-bromo-4-methanesulfonylaniline typically involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only improve the efficiency of production but also open up new avenues for modifying the compound's structure. For instance, recent advancements in catalytic systems have enabled the introduction of additional functional groups without compromising the integrity of the core scaffold.

The pharmacological potential of derivatives of 2-bromo-4-methanesulfonylaniline has been extensively studied. Researchers have synthesized various analogs and evaluated their biological activity using in vitro and in vivo models. Some derivatives have shown promising results in inhibiting specific enzymes associated with diseases such as diabetes and neurodegenerative disorders. The methanesulfonyl group, in particular, has been found to enhance binding affinity to target proteins, thereby improving the efficacy of potential drug candidates.

The environmental impact of using 2-bromo-4-methanesulfonylaniline as a intermediate has also been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry and highlight the compound's importance not just as a chemical entity but as a catalyst for innovation in green manufacturing processes.

The future prospects for 2-bromo-4-methanesulfonylaniline are bright, with ongoing research exploring new applications and refining existing synthetic strategies. As our understanding of its properties grows, so too does its potential to contribute to advancements across multiple industries. Whether it is through the development of life-saving drugs or cutting-edge materials, this compound stands as a testament to the power of organic chemistry in driving scientific progress.

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